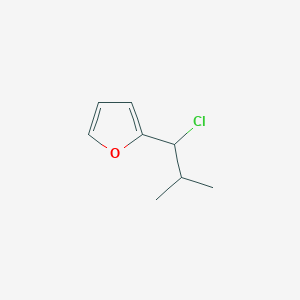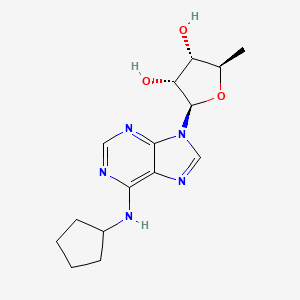
(2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-methyltetrahydrofuran-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-methyltetrahydrofuran-3,4-diol is a complex organic compound with significant potential in various scientific fields. This compound features a purine base linked to a tetrahydrofuran ring, making it structurally unique and functionally versatile.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-methyltetrahydrofuran-3,4-diol typically involves multiple steps, including the formation of the purine base and its subsequent attachment to the tetrahydrofuran ring. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
化学反应分析
Types of Reactions
(2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-methyltetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the purine base or the tetrahydrofuran ring.
Reduction: Used to reduce double bonds or other reactive sites within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
Chemistry
In chemistry, (2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-methyltetrahydrofuran-3,4-diol is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound may serve as a model for studying nucleoside analogs and their interactions with enzymes and other biomolecules. Its structural similarity to naturally occurring nucleosides makes it a valuable tool for investigating cellular processes and developing new therapeutic agents.
Medicine
In medicine, this compound has potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis and function can be harnessed to develop new treatments for various diseases.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of a wide range of products.
作用机制
The mechanism of action of (2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-methyltetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. By mimicking natural nucleosides, it can inhibit the activity of these enzymes, disrupting cellular processes and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with structural similarities to the compound .
2’,3’-Dideoxyinosine: A synthetic nucleoside analog used in antiviral therapy.
Uniqueness
What sets (2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-methyltetrahydrofuran-3,4-diol apart is its unique combination of a cyclopentylamino group and a tetrahydrofuran ring
属性
分子式 |
C15H21N5O3 |
|---|---|
分子量 |
319.36 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-methyloxolane-3,4-diol |
InChI |
InChI=1S/C15H21N5O3/c1-8-11(21)12(22)15(23-8)20-7-18-10-13(16-6-17-14(10)20)19-9-4-2-3-5-9/h6-9,11-12,15,21-22H,2-5H2,1H3,(H,16,17,19)/t8-,11-,12-,15-/m1/s1 |
InChI 键 |
RGIGEXFJZVCYJT-PMXXHBEXSA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NC4CCCC4)O)O |
规范 SMILES |
CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC4CCCC4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12905981.png)
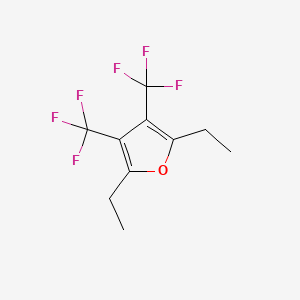
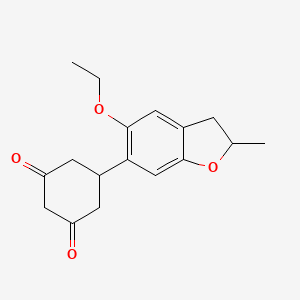

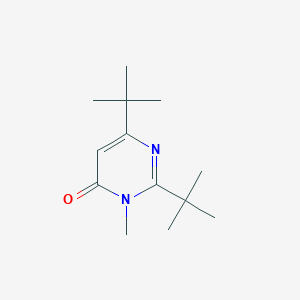
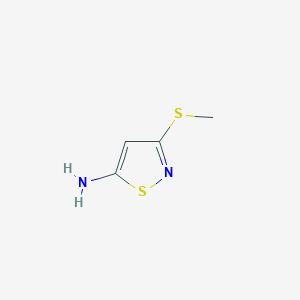
![6-[(2,4,5-Trichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12906007.png)

